2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl]-N-(3-fluorophenyl)acetamide
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Overview
Description
2-[4-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]-N-(3-FLUOROPHENYL)ACETAMIDE is a complex organic compound that features a quinoline core, an oxadiazole ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]-N-(3-FLUOROPHENYL)ACETAMIDE typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, esters, or aldehydes, in the presence of a base like NaOH in a DMSO medium.
Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid.
Coupling Reactions: The final step involves coupling the oxadiazole and quinoline intermediates with the fluorophenyl acetamide moiety under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The oxadiazole ring can undergo oxidation reactions, often using reagents like manganese dioxide.
Reduction: Reduction of the oxadiazole ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Manganese dioxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of oxadiazole N-oxides.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
2-[4-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]-N-(3-FLUOROPHENYL)ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly as an inhibitor of specific enzymes or receptors.
Biological Studies: The compound is used in studies involving enzyme inhibition, particularly targeting enzymes like 3-hydroxykynurenine transaminase.
Chemical Research: It serves as a model compound for studying the reactivity of oxadiazole and quinoline derivatives.
Mechanism of Action
The mechanism of action of 2-[4-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]-N-(3-FLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound acts as a competitive inhibitor of enzymes like 3-hydroxykynurenine transaminase, binding to the active site and preventing substrate access.
Pathways Involved: It affects metabolic pathways involving the kynurenine pathway, which is crucial in the metabolism of tryptophan and the production of reactive oxygen species.
Comparison with Similar Compounds
Similar Compounds
Ataluren: Used for treating Duchenne muscular dystrophy.
Azilsartan: Used for hypertension medication.
Opicapone: Used as adjunctive therapy for Parkinson’s disease.
Uniqueness
2-[4-(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]-N-(3-FLUOROPHENYL)ACETAMIDE is unique due to its specific combination of the oxadiazole and quinoline moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H17FN4O3 |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1-yl]-N-(3-fluorophenyl)acetamide |
InChI |
InChI=1S/C22H17FN4O3/c23-14-4-3-5-15(10-14)24-19(28)12-27-18-7-2-1-6-16(18)17(11-20(27)29)22-25-21(26-30-22)13-8-9-13/h1-7,10-11,13H,8-9,12H2,(H,24,28) |
InChI Key |
CVDUNMGVQUEUSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=CC(=O)N(C4=CC=CC=C43)CC(=O)NC5=CC(=CC=C5)F |
Origin of Product |
United States |
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